4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide
Overview
Description
4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the chromenone family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide has been found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential to exhibit various biological activities. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Future Directions
There are several future directions for the research on 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide and its potential interactions with other drugs.
Scientific Research Applications
4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-(2-oxochromen-3-yl)-N-(2-oxochromen-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO5/c27-23-12-9-18-13-19(10-11-22(18)30-23)26-24(28)16-7-5-15(6-8-16)20-14-17-3-1-2-4-21(17)31-25(20)29/h1-14H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHCQGERMXMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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